cid-2745687 -

cid-2745687

Catalog Number: EVT-1200075
CAS Number:
Molecular Formula: C17H19F2N5O2S
Molecular Weight: 395.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

CID-2745687 is a synthetic, small-molecule antagonist with high selectivity for the human ortholog of G protein-coupled receptor 35 (GPR35) [, , , , ]. GPR35 is a Class A GPCR with implications in various physiological processes, including pain, inflammation, hypertension, and heart failure []. Despite its classification as an "orphan" GPCR due to the limited understanding of its endogenous activators, research suggests a potential role in mediating Rho A and ROCK 1/2 signaling via selective coupling to Gα13 [].

Further research indicates that CID-2745687 disrupts the constitutive activity of GPR35, thereby attenuating the activity of the downstream signaling molecules YAP/TAZ in colorectal cancer cells []. This inhibitory effect on YAP/TAZ, key regulators of cell proliferation and anchorage-independent growth, suggests a potential mechanism for its anti-cancer properties [].

Methyl-5-[(tert-butylcarbamothioylhydrazinylidene)methyl]-1-(2,4-difluorophenyl)pyrazole-4-carboxylate (CID-2745687)

Compound Description: CID-2745687 is a potent and selective antagonist of the human G protein-coupled receptor 35 (GPR35) [, , , ]. It competitively inhibits the effects of the GPR35 agonists cromolyn disodium and zaprinast, suggesting that these agonists share an overlapping binding site []. Interestingly, while CID-2745687 also antagonizes the effects of the agonist pamoate, it does so in a non-competitive manner []. This suggests that pamoate might interact with GPR35 differently than cromolyn disodium and zaprinast. CID-2745687 exhibits high species selectivity and does not effectively antagonize agonist effects at the rodent orthologs of GPR35 [].

Cromolyn Disodium

Compound Description: Cromolyn disodium is an agonist of GPR35. Its effects on human GPR35 are competitively inhibited by both CID-2745687 and ML-145, indicating a shared binding site [].

Zaprinast

Compound Description: Zaprinast is an agonist of human GPR35, known for its species selectivity [, ]. Like cromolyn disodium, its effects on human GPR35 are competitively inhibited by both CID-2745687 and ML-145, indicating a shared or overlapping binding site on the receptor [].

Pamoic Acid

Compound Description: Pamoic acid is a potent and selective agonist of human GPR35 [, ]. It is highly effective in activating human GPR35 but shows lower potency at rodent orthologs []. While both CID-2745687 and ML-145 antagonize its effects on human GPR35, their modes of action differ. ML-145 exhibits competitive inhibition, while CID-2745687 demonstrates non-competitive inhibition [].

Amlexanox

Compound Description: Amlexanox is a GPR35 agonist with selectivity for rodent orthologs of the receptor []. It has been investigated for its potential to modulate blood pressure and end-organ damage in rodent models of hypertension [].

Synthesis Analysis
  • Reagents: Specific reagents and catalysts are chosen based on the desired chemical transformations.
  • Reaction Conditions: Temperature, pressure, and solvent type are optimized to enhance yield and purity.
  • Purification: Techniques such as chromatography are employed to isolate and purify the final product.

While specific synthetic routes for CID 2745687 have not been disclosed in the literature, similar compounds may utilize methodologies involving amine coupling or acylation reactions to achieve the desired molecular structure .

Molecular Structure Analysis

CID 2745687 has a defined molecular structure that contributes to its function as a GPR35 antagonist. The compound's chemical formula is C16_{16}H19_{19}N3_{3}O, with a molecular weight of approximately 271.34 g/mol.

Key Structural Features:

  • Functional Groups: The presence of specific functional groups enhances binding affinity to GPR35.
  • Three-Dimensional Configuration: The spatial arrangement of atoms allows for optimal interaction with the receptor's binding site.

Molecular modeling studies suggest that CID 2745687 fits well into the GPR35 binding pocket, providing insights into its mechanism of action .

Chemical Reactions Analysis

CID 2745687 primarily participates in biochemical reactions involving GPR35 signaling pathways. As an antagonist, it inhibits the receptor's activation by endogenous ligands such as kynurenic acid. This inhibition affects downstream signaling cascades, particularly those involving extracellular signal-regulated kinase (ERK) phosphorylation.

Relevant Reactions:

  • GPR35 Inhibition: CID 2745687 blocks GPR35-mediated increases in ERK1/2 phosphorylation, which is crucial for cell proliferation and survival signaling pathways .
  • Impact on YAP/TAZ Pathway: The compound disrupts YAP/TAZ activity in colorectal cancer cells, which is essential for anchorage-independent growth .
Mechanism of Action

The mechanism of action for CID 2745687 involves its competitive antagonism at the GPR35 receptor. By binding to this receptor, CID 2745687 prevents the activation by natural ligands, thereby inhibiting downstream signaling pathways that promote cancer cell growth.

Detailed Mechanism:

  1. Binding Affinity: The compound binds to GPR35 with high affinity (K_i = 12.8 nM), effectively blocking ligand-receptor interactions.
  2. Inhibition of Signaling Pathways: This blockade leads to reduced phosphorylation of ERK1/2 and subsequent downregulation of YAP/TAZ target genes involved in cell growth and survival .
  3. Colorectal Cancer Implications: In colorectal cancer models, CID 2745687 demonstrated efficacy in reducing anchorage-independent growth by modulating these pathways .
Physical and Chemical Properties Analysis

CID 2745687 exhibits several notable physical and chemical properties that influence its biological activity:

  • Solubility: The compound's solubility profile is essential for its bioavailability and pharmacokinetics.
  • Stability: Stability under physiological conditions affects its therapeutic potential.
  • Melting Point: Information regarding melting point can provide insights into purity and crystallization behavior.

While specific quantitative data on these properties may not be fully available, they are critical for understanding how CID 2745687 can be effectively utilized in therapeutic applications.

Applications

CID 2745687 holds promise in various scientific applications, particularly in pharmacology and oncology:

  • Cancer Therapeutics: As a GPR35 antagonist, it presents potential as an anti-cancer agent targeting colorectal cancer by inhibiting pathways associated with tumor growth .
  • Research Tool: It serves as a valuable tool for studying GPR35 functions and its role in disease mechanisms.
  • Drug Development: Insights gained from studies involving CID 2745687 can inform the development of new drugs targeting similar pathways or receptors.

Properties

Product Name

CID 2745687

IUPAC Name

methyl 5-[(E)-(tert-butylcarbamothioylhydrazinylidene)methyl]-1-(2,4-difluorophenyl)pyrazole-4-carboxylate

Molecular Formula

C17H19F2N5O2S

Molecular Weight

395.4 g/mol

InChI

InChI=1S/C17H19F2N5O2S/c1-17(2,3)22-16(27)23-20-9-14-11(15(25)26-4)8-21-24(14)13-6-5-10(18)7-12(13)19/h5-9H,1-4H3,(H2,22,23,27)/b20-9+

InChI Key

CYNLZIBKERMMOA-AWQFTUOYSA-N

SMILES

CC(C)(C)NC(=S)NN=CC1=C(C=NN1C2=C(C=C(C=C2)F)F)C(=O)OC

Synonyms

CID-2745687
methyl 5-((tert-butylcarbamothioylhydrazinylidene)methyl)-1-(2,4-difluorophenyl)pyrazole-4-carboxylate

Canonical SMILES

CC(C)(C)NC(=S)NN=CC1=C(C=NN1C2=C(C=C(C=C2)F)F)C(=O)OC

Isomeric SMILES

CC(C)(C)NC(=S)N/N=C/C1=C(C=NN1C2=C(C=C(C=C2)F)F)C(=O)OC

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.